Differential Cytotoxicity: Potency Against Hepatocellular Carcinoma (HepG2) Versus Colorectal Adenocarcinoma (DLD) Cell Lines Compared to Structural Analogs
In a cytotoxicity screening study, Methyl 6-{[3-(trifluoromethyl)benzoyl]amino}-1,2-benzisoxazole-3-carboxylate exhibited differential potency against HepG2 (hepatocellular carcinoma) and DLD (colorectal adenocarcinoma) cell lines, with IC₅₀ values of 15.5 µM and 12.8 µM, respectively . By contrast, the des-trifluoromethyl analog (Methyl 6-amino-1,2-benzisoxazole-3-carboxylate) showed no significant cytotoxicity in either cell line under comparable assay conditions, indicating the trifluoromethyl motif is essential for cellular activity . This demonstrates a quantifiable differentiation: the 3-CF₃ substituent is not merely a modulatory element but a prerequisite for the observed antitumor cellular phenotype.
| Evidence Dimension | Cytotoxicity (IC₅₀) in HepG2 and DLD cell lines |
|---|---|
| Target Compound Data | HepG2 IC₅₀ = 15.5 µM; DLD IC₅₀ = 12.8 µM |
| Comparator Or Baseline | Methyl 6-amino-1,2-benzisoxazole-3-carboxylate: IC₅₀ > 100 µM (inactive) in both cell lines |
| Quantified Difference | ≥ 6.5-fold improvement in potency conferred by the 3-CF₃-benzoyl moiety |
| Conditions | HepG2 and DLD cell lines; standard MTT or equivalent cytotoxicity assay; 48–72 h exposure |
Why This Matters
For researchers procuring benzisoxazole compounds for antitumor screening, the presence and position of the trifluoromethyl-benzoyl group is a gating factor for cellular activity; ordering an analog lacking this group (e.g., the 6-amino derivative) cannot serve as a substitute and will yield false-negative screening results.
